molecular formula C37H48O14 B1238800 Taxumairol A

Taxumairol A

Cat. No. B1238800
M. Wt: 716.8 g/mol
InChI Key: QEHCTLITMBBFGI-YIFMMSFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxumairol A is a natural product found in Taxus mairei with data available.

Scientific Research Applications

Taxumairol A Derivatives and Cytotoxic Activities

This compound, a taxane diterpenoid, has been a subject of interest in scientific research due to its cytotoxic properties and potential in cancer treatment. Research has identified various derivatives of this compound, like taxumairols N, O, S, T, U, V, W, X, Y, and Z, extracted from different parts of the Taxus species. These derivatives have shown varying degrees of cytotoxicity against human cancer cell lines, suggesting their potential use in anticancer therapies. For instance, wallifoliol, a derivative of this compound, exhibited significant cytotoxicities against human liver carcinoma and oral epidermoid carcinoma tumor cells (Shen et al., 2002). Similarly, Taxumairols U and V showed significant cytotoxicities against human hepatoma tumor cells, while Taxumairol W was inactive (Shen et al., 2001).

Biotechnological Production of this compound Precursors

The production of this compound and its precursors has been explored through biotechnological means, notably using genetically engineered Escherichia coli. This approach aims to create a cost-effective and sustainable method for producing these compounds. Ajikumar et al. (2010) demonstrated the possibility of synthesizing a key Taxol precursor, which shares similarities with this compound, in E. coli. This method involves optimizing the relative activity of pathways responsible for assembling the polycyclic carbon skeleton integral to these compounds (Ajikumar et al., 2010).

Contribution to Historical Chemotherapeutic Agents

This compound and its derivatives are part of the broader group of taxoids, which have been pivotal in the development of important chemotherapeutic agents. Taxol, a well-known drug derived from the same family as this compound, was discovered and identified for its unique mechanism of inhibiting cancer cell growth by stabilizing microtubules. This discovery has had a significant impact on the treatment of various cancers, including ovarian, breast, and lung cancers (Oberlies & Kroll, 2004).

properties

Molecular Formula

C37H48O14

Molecular Weight

716.8 g/mol

IUPAC Name

[(1R,2R,3R,4S,5S,7S,8S,9R,10R,13S)-5,7,9,10,13-pentaacetyloxy-2,4-dihydroxy-8,12,15,15-tetramethyl-4-tricyclo[9.3.1.03,8]pentadec-11-enyl]methyl benzoate

InChI

InChI=1S/C37H48O14/c1-18-26(47-19(2)38)15-25-30(43)32-36(9,33(51-23(6)42)31(50-22(5)41)29(18)35(25,7)8)27(48-20(3)39)16-28(49-21(4)40)37(32,45)17-46-34(44)24-13-11-10-12-14-24/h10-14,25-28,30-33,43,45H,15-17H2,1-9H3/t25-,26-,27-,28-,30+,31+,32-,33-,36+,37-/m0/s1

InChI Key

QEHCTLITMBBFGI-YIFMMSFHSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@]([C@H]3[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C(C3C(C(C2(C)C)CC1OC(=O)C)O)(COC(=O)C4=CC=CC=C4)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C

synonyms

5,7,9,10,13-pentaacetoxy-20-(benzoyloxy)-2,4-dihydroxytax-11-ene
taxumairol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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